5-Iodopyrimidin-2-ol
CAS No.: 79387-69-2
Cat. No.: VC21304181
Molecular Formula: C4H3IN2O
Molecular Weight: 221.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79387-69-2 |
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Molecular Formula | C4H3IN2O |
Molecular Weight | 221.98 g/mol |
IUPAC Name | 5-iodo-1H-pyrimidin-2-one |
Standard InChI | InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |
Standard InChI Key | PVHCYDBPRLPQMP-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=O)N1)I |
Canonical SMILES | C1=C(C=NC(=O)N1)I |
Introduction
Chemical Properties and Structure
5-Iodopyrimidin-2-ol, with CAS number 79387-69-2, is characterized by the molecular formula C₄H₃IN₂O and a molecular weight of 221.98 g/mol . The compound exhibits specific physical and chemical properties that contribute to its utility in various chemical transformations and biological applications.
Table 1: Physical and Chemical Properties of 5-Iodopyrimidin-2-ol
Property | Value |
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Molecular Formula | C₄H₃IN₂O |
Molecular Weight | 221.98 g/mol |
IUPAC Name | 5-iodo-1H-pyrimidin-2-one |
Density | 2.3±0.1 g/cm³ |
Boiling Point | 393.6±34.0 °C at 760 mmHg |
Flash Point | 191.8±25.7 °C |
Appearance | Solid/Powder |
The compound is also known by several synonyms including 2-Hydroxy-5-iodopyrimidine, 5-iodo-2-pyrimidone, 5-Iodopyrimidin-2(1H)-one, and 2(1H)-Pyrimidinone, 5-iodo- . The structure features a pyrimidine ring with an iodine substituent at position 5 and a hydroxyl group at position 2, which can exist in tautomeric forms.
Chemical Reactions and Reactivity
5-Iodopyrimidin-2-ol participates in various chemical reactions, prominently including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The iodine substituent at the 5-position serves as an excellent leaving group, making the compound particularly useful in coupling reactions and other transformations.
Coupling Reactions
Cross-coupling reactions involving 5-iodopyrimidin-2-ol are well-documented in the literature. For example:
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Copper-mediated coupling reactions have been demonstrated between 2-(piperazine)-pyrimidine iodides and aromatic thiols .
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Stille coupling reactions involving 5-iodopyrimidine derivatives have been successfully employed in the synthesis of complex heterocyclic systems .
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Researchers have reported coupling of 2-amino-5-iodopyrimidin-4-ol to 4-mercaptobenzonitrile, yielding product 27 with 46% yield .
Tandem Reactions
Microwave-assisted tandem reactions, including Heck-Sonogashira cross-coupling, have been developed using iodopyrimidine derivatives. For instance, a tandem Heck-Sonogashira reaction between 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol and various aryl alkynyl substrates generated novel 5-enynyl substituted pyrimidines . These products can be further transformed to functionalized pyrido[2,3-d]pyrimidines through silver-catalyzed cyclization reactions.
Hydrogen Bonding Interactions
In crystal structure studies, 5-iodopyrimidine derivatives have been shown to form interesting hydrogen bonding patterns. For instance, in the crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, molecules are linked by O—H⋯N and C—H pyrimidine⋯O hydrogen bonds, forming three-dimensional supramolecular architectures .
Applications in Medicinal Chemistry
Antiviral Activity
Derivatives of 5-Iodopyrimidin-2-ol have demonstrated promising antiviral properties, particularly against viruses such as Varicella Zoster Virus (VZV). Their mechanism of action typically involves inhibition of viral replication through interference with nucleoside metabolism.
A significant application has been in the development of novel non-nucleoside hepatitis B virus (HBV) inhibitors. Studies have reported that 2-arylthio-5-iodo pyrimidine derivatives, synthesized from 5-iodopyrimidine precursors, are effective against HBV . These compounds were evaluated on Hep2.2.15 and HepAD38 cell lines, targeting biochemical markers including HBeAg, HBsAg, intracellular HBV DNA, and pgRNA .
Table 2: Examples of Antiviral Applications of 5-Iodopyrimidine Derivatives
Antibacterial Activity
5-Iodopyrimidin-2-ol and its derivatives have shown significant antibacterial activity against various bacterial strains, including multidrug-resistant bacteria. Structure-activity relationship studies have revealed that modifications to the pyrimidine ring, particularly at positions 2 and 4, can significantly affect antimicrobial efficacy.
The antibacterial properties of these compounds likely stem from their ability to interfere with bacterial DNA synthesis or other essential cellular processes. Researchers continue to explore structural modifications to enhance antimicrobial activity while minimizing toxicity to host cells.
Recent Research Developments
Asymmetric Autocatalysis
An interesting application of pyrimidyl derivatives has been in the field of asymmetric autocatalysis. Research has demonstrated that 5-pyrimidyl alkanols can undergo amplification of enantiomeric excess in reactions with diisopropylzinc . This phenomenon provides a mechanism by which a small initial imbalance in chirality can be amplified, with potential implications for understanding the origins of biological homochirality.
Nucleoside Analogues
The development of nucleoside analogues represents a significant area of research involving 5-iodopyrimidine derivatives. These compounds have been designed to inhibit viral DNA or RNA replication and have been used for decades as antiviral therapeutics .
Recent studies have focused on probing the effects of pyrimidine functional group switches on antiviral activity . For instance, researchers have investigated how different hydrogen bond donor and acceptor groups on the pyrimidine ring affect antiviral efficacy .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of 5-iodopyrimidine derivatives affect their biological activities. These studies have revealed that the basicity of the pyrimidine ring plays a crucial role in receptor binding and biological activity .
For example, research on 2-aminopyrimidines bearing different substituents has shown that compounds with an -NH- or -CH2- group have significantly higher H4R binding affinity (both 85-fold) than the 2-isobutyloxy-2-aminopyrimidine analogue with an -O- group . This difference in binding affinity correlates with the basicity of the 2-aminopyrimidine rings, highlighting the importance of electronic properties in molecular recognition.
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